Cas no 495-41-0 (1-Phenyl-2-buten-1-one)

1-Phenyl-2-buten-1-one Chemical and Physical Properties
Names and Identifiers
-
- Phenyl 1-Propenyl Ketone
- 1-PHENYL-2-BUTEN-1-ONE
- 1-Phenyl-but-2-en-1-one
- Crotonophenone
- 2-Butenophenone
- Phenyl propenyl ketone
- trans-1-Phenyl-2-buten-1-one
- Ethylideneacetophenone
- (E)-1-phenylbut-2-en-1-one
- 2-Buten-1-one, 1-phenyl-
- Crotonoylbenzene
- (E)-1-phenyl-2-buten-1-one
- S8003HHM9W
- FUJZJBCWPIOHHN-QHHAFSJGSA-N
- 1-Benzoylpropene
- (E)-1-Benzoyl-1-propene
- (2E)-1-Phenyl-2-buten-1-one
- trans-Crotonophenone
- 2-Buten-1-one, 1-phenyl
- (E)-1-phenyl-but-2-en-1-one
- NSC518668
- MFCD00059386
- trans-1-Phenyl-2-buten-1-one, technical, 80%
- UNII-S8003HHM9W
- AKOS015888282
- AS-38225
- EN300-178465
- NSC-28846
- 1-Benzoyl-1-propene
- 2-Buten-1-one, 1-phenyl-, (E)-
- CS-W010991
- P0216
- NSC28846
- A853233
- EINECS 207-800-0
- 495-41-0
- NSC 518668
- (2E)-1-Phenyl-2-buten-1-one #
- DTXSID30189392
- 35845-66-0
- NSC-518668
- 1-phenylbut-2-en-1-one
- Z2259130553
- A827739
- 2-Buten-1-one, 1-phenyl-, (2E)-
- A822997
- Q27288791
- G80066
- 1-Phenyl-2-buten-1-one
-
- MDL: MFCD00059386
- Inchi: 1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3/b6-2+
- InChI Key: FUJZJBCWPIOHHN-QHHAFSJGSA-N
- SMILES: O=C(/C(/[H])=C(\[H])/C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Computed Properties
- Exact Mass: 146.07300
- Monoisotopic Mass: 146.073164938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- Surface Charge: 0
- XLogP3: 1.8
- Tautomer Count: 3
Experimental Properties
- Color/Form: Colorless to Yellow Liquid
- Density: 1,03 g/cm3
- Melting Point: 20.5°C
- Boiling Point: 122°C/12mmHg(lit.)
- Refractive Index: 1.5600-1.5640
- PSA: 17.07000
- LogP: 2.44540
- Solubility: Not determined
1-Phenyl-2-buten-1-one Security Information
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P370+P378-P403+P235-P501
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Storage Condition:2-8 °C
- Risk Phrases:R36/37/38
1-Phenyl-2-buten-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-178465-0.1g |
1-phenylbut-2-en-1-one |
495-41-0 | 95% | 0.1g |
$54.0 | 2023-09-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | TW346-1g |
1-Phenyl-2-buten-1-one |
495-41-0 | 80.0%(GC) | 1g |
¥491.0 | 2022-06-10 | |
eNovation Chemicals LLC | D502705-10g |
1-Phenyl-but-2-en-1-one |
495-41-0 | 95% | 10g |
$550 | 2023-09-03 | |
Fluorochem | 040139-1g |
1-Phenyl-but-2-en-1-one |
495-41-0 | 97% | 1g |
£51.00 | 2022-02-28 | |
Fluorochem | 040139-25g |
1-Phenyl-but-2-en-1-one |
495-41-0 | 97% | 25g |
£241.00 | 2022-02-28 | |
Apollo Scientific | OR962116-25g |
1-Phenyl-2-buten-1-one |
495-41-0 | 90% | 25g |
£595.00 | 2025-02-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0216-25G |
Phenyl 1-Propenyl Ketone |
495-41-0 | >80.0%(GC) | 25g |
¥1950.00 | 2024-04-16 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027141-25g |
1-Phenyl-2-buten-1-one |
495-41-0 | 80% | 25g |
¥2544 | 2024-05-23 | |
AstaTech | 65122-1/G |
1-PHENYL-BUT-2-EN-1-ONE |
495-41-0 | 95% | 1g |
$66 | 2023-09-16 | |
ChemScence | CS-W010991-1g |
1-Phenyl-but-2-en-1-one |
495-41-0 | 1G |
$37.0 | 2022-04-27 |
1-Phenyl-2-buten-1-one Related Literature
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
Additional information on 1-Phenyl-2-buten-1-one
Recent Advances in the Study of 1-Phenyl-2-buten-1-one (CAS: 495-41-0) in Chemical Biology and Pharmaceutical Research
1-Phenyl-2-buten-1-one (CAS: 495-41-0) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This α,β-unsaturated ketone serves as a versatile intermediate in organic synthesis and has shown promise in various biological activities. Recent studies have explored its role as a precursor for bioactive molecules, its interactions with biological targets, and its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, providing insights into its chemical properties, biological relevance, and emerging applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 1-Phenyl-2-buten-1-one derivatives. Researchers synthesized a series of analogs and evaluated their efficacy against multidrug-resistant bacterial strains. The results demonstrated that certain structural modifications to the core scaffold significantly enhanced antibacterial activity, particularly against Gram-positive pathogens. Molecular docking studies suggested that these compounds interfere with bacterial cell wall biosynthesis by targeting key enzymes in the peptidoglycan assembly pathway.
In the field of neurodegenerative disease research, a recent breakthrough was reported in ACS Chemical Neuroscience (2024) regarding the neuroprotective effects of 1-Phenyl-2-buten-1-one derivatives. The study revealed that specific derivatives could cross the blood-brain barrier and exhibit potent antioxidant activity, reducing oxidative stress in neuronal cells. These findings open new avenues for developing small-molecule therapeutics for conditions like Alzheimer's and Parkinson's diseases, where oxidative damage plays a crucial pathological role.
The compound's role in cancer research has also seen significant developments. A 2024 Nature Communications paper detailed how 1-Phenyl-2-buten-1-one analogs can modulate specific signaling pathways in cancer cells. Through structure-activity relationship studies, researchers identified derivatives that selectively inhibit protein kinases involved in tumor proliferation while showing minimal toxicity to normal cells. This selectivity makes them attractive candidates for targeted cancer therapies with potentially fewer side effects than conventional treatments.
From a chemical synthesis perspective, recent advancements in green chemistry have improved the production methods for 1-Phenyl-2-buten-1-one. A 2023 study in Green Chemistry demonstrated an environmentally friendly catalytic system for its synthesis, achieving higher yields with reduced energy consumption and waste generation. This development is particularly important as the pharmaceutical industry seeks more sustainable manufacturing processes for key intermediates like 495-41-0.
Looking forward, the diverse biological activities and synthetic versatility of 1-Phenyl-2-buten-1-one position it as a valuable scaffold for drug discovery. Current research efforts are focusing on optimizing its pharmacokinetic properties, enhancing target specificity, and exploring combination therapies. As our understanding of its molecular mechanisms deepens, this compound and its derivatives are likely to play an increasingly important role in addressing various medical challenges, from infectious diseases to chronic conditions.
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